molecular formula C14H15N3O4S B6415882 6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid CAS No. 1262000-10-1

6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid

Cat. No.: B6415882
CAS No.: 1262000-10-1
M. Wt: 321.35 g/mol
InChI Key: DTQSXPNKZOTOTM-UHFFFAOYSA-N
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Description

6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid is a chemical compound with significant biological activity It is known for its unique structure, which includes an amino group, a picolinic acid moiety, and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid typically involves multiple steps. One common method starts with the preparation of the picolinic acid derivative, followed by the introduction of the amino group and the dimethylsulfamoylphenyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and dimethylsulfamoylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized picolinic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position.

    Nicotinic Acid: An isomer with the carboxyl side chain at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid is unique due to the presence of the amino group and the dimethylsulfamoylphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)11-6-4-3-5-9(11)10-7-8-12(15)16-13(10)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQSXPNKZOTOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147020
Record name 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-10-1
Record name 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262000-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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